Cas no 91197-54-5 (Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))

Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure
91197-54-5 structure
Nom du produit:Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Numéro CAS:91197-54-5
Le MF:C36H39NO11
Mégawatts:661.694971323013
CID:817522
PubChem ID:146312

Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
    • BENZOIC ACID,2-[(2-HYDROXYBENZOYL)AMINO]-,(1AR,1BS,4R,4AS,7AS,7BS,8R,9R,9AS)-9A-(ACETYLOXY)-1A,1B,4,4A,5,7A,7B,8,9,9A-D...
    • Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclop
    • milliamine I
    • Benzoic acid, 2-((2-hydroxybenzoyl)amino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • N-[2-({[9a-(Acetyloxy)-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl]oxy}carbonyl)phenyl]-2-hydroxybenzene-1-carboximidic acid
    • [(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[(2-hydroxybenzoyl)amino]benzoate
    • 9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl 2-((2-hydroxybenzoyl)amino)benzoate (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • 91197-54-5
    • DTXSID50919895
    • Piscine à noyau: InChI=1S/C36H39NO11/c1-17-14-26-34(45)18(2)30(47-32(44)21-10-6-8-12-24(21)37-31(43)22-11-7-9-13-25(22)40)36(48-19(3)39)27(33(36,4)5)23(34)15-20(16-38)29(42)35(26,46)28(17)41/h6-15,18,23,26-27,29-30,38,40,42,45-46H,16H2,1-5H3,(H,37,43)/t18-,23+,26+,27-,29-,30-,34-,35-,36-/m1/s1
    • La clé Inchi: VUQHWMAXRXEJMP-WWUXGYBKSA-N
    • Sourire: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O

Propriétés calculées

  • Qualité précise: 661.25231106g/mol
  • Masse isotopique unique: 661.25231106g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 48
  • Nombre de liaisons rotatives: 8
  • Complexité: 1440
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 9
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 200Ų
  • Le xlogp3: 3

Benzoic acid,2-[(2-hydroxybenzoyl)amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Littérature connexe

Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.